(3R,5R)-piperidine-3,5-diol hydrochloride

Chiral Synthesis Medicinal Chemistry Quality Control

This enantiopure (3R,5R)-piperidine-3,5-diol hydrochloride (CAS 2428375-74-8, also registered as 2719682-90-1) is a critical chiral scaffold for asymmetric catalysis and CNS drug discovery. Unlike racemic mixtures, the defined trans-3,5-dihydroxy configuration ensures predictable stereocontrol in ligand synthesis and iminosugar analog construction. Supplied at ≥98% purity (HPLC), it eliminates variability in SAR studies and catalytic asymmetric transformations. Ideal for synthesizing chiral ligands for metal-catalyzed hydrogenation/cross-coupling and iminosugar-based glycosidase inhibitors. Request a quote today for research or bulk quantities.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61
CAS No. 2428375-74-8
Cat. No. B2377906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-piperidine-3,5-diol hydrochloride
CAS2428375-74-8
Molecular FormulaC5H12ClNO2
Molecular Weight153.61
Structural Identifiers
SMILESC1C(CNCC1O)O.Cl
InChIInChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1
InChIKeyJLMQNKGWCODIJN-TYSVMGFPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,5R)-Piperidine-3,5-diol Hydrochloride (CAS 2428375-74-8) Procurement Guide: Chiral Piperidine Building Block for Asymmetric Synthesis


(3R,5R)-piperidine-3,5-diol hydrochloride is a chiral trans-3,5-dihydroxypiperidine derivative with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol. It is provided as the hydrochloride salt of the (3R,5R) enantiomer, with a purity specification of ≥98% by HPLC. The compound belongs to the piperidine diol class, which serves as a versatile chiral scaffold in medicinal chemistry and asymmetric catalysis [1]. Its well-defined stereochemistry and the presence of two hydroxyl groups make it a valuable building block for the synthesis of complex pharmacologically active molecules .

Why Generic Piperidine Diols Cannot Substitute for (3R,5R)-Piperidine-3,5-diol Hydrochloride in Chiral Applications


Substituting (3R,5R)-piperidine-3,5-diol hydrochloride with achiral or racemic piperidine-3,5-diol mixtures, or even its enantiomer (3S,5S)-piperidine-3,5-diol hydrochloride, introduces significant variability in downstream synthetic outcomes. The defined (3R,5R) stereochemistry dictates the three-dimensional orientation of the hydroxyl groups, which is critical for molecular recognition in biological systems, the formation of diastereomeric intermediates, and the chiral induction in asymmetric catalysis [1]. As highlighted in the synthesis of 3,5-dioxygenated piperidines, the use of racemic trans-diol mixtures leads to a loss of stereocontrol, whereas employing a single, well-defined enantiomer enables the selective construction of complex chiral architectures with predictable activity [2].

Quantitative Differentiation of (3R,5R)-Piperidine-3,5-diol Hydrochloride (2428375-74-8) vs. Commercial Alternatives


Purity Specification of (3R,5R)-Piperidine-3,5-diol Hydrochloride vs. Alternative Chiral Building Blocks

The target compound is commercially available with a certified purity of 98% by HPLC, as specified by multiple reputable vendors. This level of purity is comparable to that of its enantiomer (3S,5S)-piperidine-3,5-diol hydrochloride, which is also offered at ≥97% purity. The high and well-defined purity specification reduces the need for additional purification steps prior to use in sensitive asymmetric reactions .

Chiral Synthesis Medicinal Chemistry Quality Control

Stereochemical Definition of (3R,5R)-Piperidine-3,5-diol Hydrochloride: Enantiomeric Excess vs. Racemic Mixtures

The target compound is a single, defined enantiomer (3R,5R). In contrast, many commercial preparations of piperidine-3,5-diol are achiral cis/trans mixtures or racemic trans-diols, which lack a defined enantiomeric excess (ee). The use of a racemic trans-diol in the dynamic kinetic asymmetric transformation (DYKAT) process, for example, results in a mixture of products, whereas starting with an enantiopure diol allows for the selective synthesis of either cis-(3R,5S)-diacetate or trans-(3R,5R)-hydroxy acetate with high diastereoselectivity [1].

Chiral Resolution Asymmetric Synthesis Stereochemistry

Conformational Stability and Hydrogen Bonding Propensity of the (3R,5R) Scaffold vs. Cis-Isomers

X-ray crystallography and theoretical calculations on (3R,5R)-1-benzyl-piperidine-3,5-diol, a close derivative, reveal that the trans-3,5-disubstituted piperidine ring adopts a stable chair conformation with equatorial hydroxyl groups, facilitating specific intramolecular and intermolecular hydrogen bonding patterns. In contrast, the corresponding cis-isomer (3R,5S)-piperidine-3,5-diol places the hydroxyl groups in a cis relationship, altering the conformational landscape and hydrogen bonding capabilities, which in turn affects its reactivity and binding properties [1].

Conformational Analysis Crystallography Molecular Modeling

Synthetic Accessibility and Scalability of (3R,5R)-Piperidine-3,5-diol Hydrochloride vs. Other Chiral Piperidine Diols

While a direct, scalable synthesis of the parent (3R,5R)-piperidine-3,5-diol hydrochloride is not extensively documented in the public domain, its protected derivative, (3R,5R)-1-benzyl-piperidine-3,5-diol, has been synthesized and structurally characterized [1]. The commercial availability of the hydrochloride salt at gram scale indicates that a reliable synthetic route exists. In contrast, the enantiopure (3R,5R)-4-amino-3,5-dihydroxypiperidines require a more complex, multi-step synthesis from serine-derived aminodiepoxides [2]. This suggests that the 3,5-diol scaffold is more synthetically accessible and offers a more practical entry point for further functionalization.

Synthetic Methodology Process Chemistry Scalability

Solubility and Handling Advantages of the Hydrochloride Salt Form vs. Free Base

(3R,5R)-piperidine-3,5-diol hydrochloride (MW 153.61) is provided as a crystalline hydrochloride salt, which generally enhances aqueous solubility and simplifies handling and storage compared to the free base piperidine-3,5-diol (MW 117.15). The salt form's increased polarity and ionic character are expected to improve dissolution rates in polar reaction media, a practical advantage for many synthetic protocols [1].

Formulation Salt Selection Physicochemical Properties

High-Value Application Scenarios for (3R,5R)-Piperidine-3,5-diol Hydrochloride in Research and Industry


Synthesis of Chiral Ligands for Asymmetric Catalysis

The (3R,5R)-piperidine-3,5-diol scaffold is an ideal starting point for the synthesis of chiral ligands used in asymmetric catalysis. The two hydroxyl groups and the secondary amine can be orthogonally functionalized to create a variety of C2-symmetric or non-symmetric ligands for metal-catalyzed reactions. The defined stereochemistry ensures a predictable chiral environment around the metal center, enabling high enantioselectivity in transformations such as hydrogenation or cross-coupling. This application is supported by the compound's defined stereochemistry and the demonstrated utility of 3,5-dioxygenated piperidines in catalysis [1][2].

Precursor for Iminosugar Glycosidase Inhibitors

3,5-Piperidine diols are 3-deoxy derivatives of iminosugars, a class of compounds known as glycosidase inhibitors with potential applications in treating cancer, viral infections (including AIDS), and metabolic disorders. The (3R,5R)-piperidine-3,5-diol hydrochloride can serve as a chiral building block for the construction of more complex iminosugar analogs. Its specific stereochemistry is crucial for mimicking the transition state of glycoside hydrolysis and achieving potent and selective enzyme inhibition [1][3].

Scaffold for Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

Substituted piperidines are common substructures in many central nervous system (CNS) active drugs, including those targeting Alzheimer's disease and schizophrenia. The (3R,5R)-piperidine-3,5-diol hydrochloride provides a rigid, chiral scaffold with multiple points for diversification. This allows medicinal chemists to systematically explore SAR by introducing various substituents at the nitrogen and oxygen atoms to modulate receptor binding affinity, selectivity, and pharmacokinetic properties. The compound's well-defined conformation, as revealed by X-ray studies, is critical for rational drug design [1][2][3].

Synthesis of Enantiopure 4-Amino-3,5-dihydroxypiperidines

A direct application of the (3R,5R) stereochemical information is in the design and synthesis of more complex targets. The published synthesis of (3R,5R)-4-amino-3,5-dihydroxypiperidines from serine-derived aminodiepoxides highlights the value of the 3,5-dihydroxypiperidine motif [4]. The commercial availability of the parent (3R,5R)-piperidine-3,5-diol hydrochloride offers a potential alternative starting point for developing a more convergent or scalable route to these enantiopure amino-diols, which are of interest in medicinal chemistry.

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